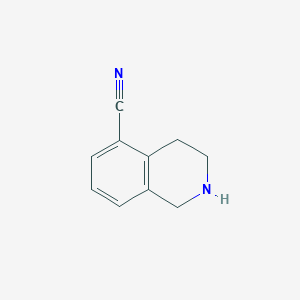

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-8-2-1-3-9-7-12-5-4-10(8)9/h1-3,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTLCQUCMNTUJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30585678 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215794-24-4 | |

| Record name | 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30585678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-Tetrahydro-isoquinoline-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile: A Key Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] This privileged heterocyclic motif is a key component in a variety of alkaloids and has been extensively explored for its therapeutic potential, leading to the development of drugs for a range of diseases.[1][2] The versatility of the THIQ core allows for substitution at various positions, enabling the fine-tuning of its pharmacological properties. The introduction of a carbonitrile group, as seen in 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile (CAS 215794-24-4), offers a unique handle for further chemical modifications and can significantly influence the molecule's biological profile. This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this important class of molecules, with a focus on the 5-carbonitrile derivative.

Physicochemical Properties

While specific experimental data for this compound is not extensively reported in publicly available literature, the general properties of the THIQ scaffold can be inferred. The presence of the basic secondary amine and the aromatic ring dictates its fundamental chemical nature. The nitrile group is a strong electron-withdrawing group, which will influence the electron density of the aromatic ring and the basicity of the amine.

| Property | Value | Source |

| CAS Number | 215794-24-4 | |

| Molecular Formula | C₁₀H₁₀N₂ | |

| Molecular Weight | 158.20 g/mol | |

| Appearance | Not specified (likely a solid) | Inferred |

| Solubility | Not specified | Inferred |

Synthesis of the Tetrahydroisoquinoline Scaffold: Established Methodologies

The construction of the 1,2,3,4-tetrahydroisoquinoline core is a well-established area of organic synthesis, with several named reactions being central to its preparation. The choice of synthetic route often depends on the desired substitution pattern on the aromatic ring and the stereochemistry at C1.

Pictet-Spengler Reaction

A cornerstone in the synthesis of THIQs, the Pictet-Spengler reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[1] This powerful reaction forms the heterocyclic ring in a single step and is widely used for the synthesis of a variety of isoquinoline alkaloids and their analogs.

Conceptual Workflow of the Pictet-Spengler Reaction

Caption: Pictet-Spengler reaction workflow.

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction provides a route to 3,4-dihydroisoquinolines, which can be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinolines. This method involves the intramolecular cyclization of a β-phenylethylamide using a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).[1]

Conceptual Workflow of the Bischler-Napieralski Reaction and Subsequent Reduction

Caption: Bischler-Napieralski reaction workflow.

Multicomponent Reactions (MCRs)

More recently, multicomponent reactions have emerged as a highly efficient strategy for the synthesis of complex and diverse THIQ derivatives in a single pot.[2] These reactions offer advantages in terms of atom economy, reduced waste, and the ability to generate libraries of compounds for high-throughput screening. For instance, a one-pot synthesis of novel N-alkyl substituted-6-amino-7-nitro-8-aryl-1,2,3,4-tetrahydroisoquinoline-5-carbonitrile derivatives has been reported, proceeding through a cascade of Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization.[1][2]

Synthesis of this compound: A Proposed Strategy

Hypothetical Synthetic Pathway:

A possible starting material could be 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid. The conversion of a carboxylic acid to a nitrile can be achieved through a two-step process involving the formation of a primary amide followed by dehydration.

Proposed Synthesis of this compound

Caption: Proposed synthesis of the target compound.

Characterization of Tetrahydroisoquinoline Derivatives

The structural elucidation of THIQ derivatives relies on a combination of standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of a THIQ derivative will typically show characteristic signals for the aromatic protons, as well as the protons of the tetrahydroisoquinoline core. The diastereotopic protons of the CH₂ groups in the heterocyclic ring often appear as complex multiplets.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the aliphatic carbons of the THIQ skeleton. The nitrile carbon will have a characteristic chemical shift in the downfield region.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the N-H stretch of the secondary amine (if unsubstituted), C-H stretches of the aromatic and aliphatic groups, and C=C stretches of the aromatic ring. A key diagnostic peak will be the C≡N stretch of the nitrile group, typically appearing in the range of 2260-2220 cm⁻¹.[3]

-

-

Mass Spectrometry (MS):

-

Mass spectrometry is crucial for determining the molecular weight of the compound and for fragmentation analysis to confirm the structure. The molecular ion peak (M⁺) will be a key indicator.

-

Biological and Pharmacological Significance

The 1,2,3,4-tetrahydroisoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple, unrelated biological targets. This versatility has led to the development of THIQ-based compounds with a wide range of pharmacological activities.

-

Anticancer Activity: Many THIQ derivatives have shown potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the targeting of specific kinases.[2]

-

Antibacterial and Antifungal Activity: The THIQ nucleus has been incorporated into molecules with significant antibacterial and antifungal properties.[2]

-

Central Nervous System (CNS) Activity: The structural similarity of some THIQs to endogenous neurochemicals has led to their investigation as ligands for various CNS receptors, with potential applications in the treatment of neurological and psychiatric disorders.[4]

While the specific biological profile of this compound is not well-documented in the public domain, its structural features suggest it could be a valuable intermediate in the synthesis of more complex, biologically active molecules. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further points for diversification.

Safety and Handling

Specific safety data for this compound is limited. However, based on the general hazards of related compounds, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.

It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion and Future Perspectives

This compound represents a valuable building block within the broader class of pharmacologically significant THIQ compounds. While specific data on this particular molecule is not abundant in the current literature, the established synthetic methodologies for the THIQ scaffold and the versatile chemistry of the nitrile group provide a solid foundation for its use in drug discovery and development. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential. The insights provided in this guide aim to equip researchers with the foundational knowledge necessary to work with and innovate within this important area of medicinal chemistry.

References

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15385-15419. Available from: [Link]

-

Mokrosz, M. J., et al. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29. Available from: [Link]

-

Singh, P., et al. (2013). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 2(11), 215-220. Available from: [Link]

-

Hassan, A. A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8497–8507. Available from: [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved January 18, 2026, from [Link]

-

Bilenko, V. A., et al. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. ChemRxiv. Available from: [Link]

-

Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(25), 15385-15419. Available from: [Link]

Sources

An In-Depth Technical Guide to 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile: Physicochemical Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Tetrahydroisoquinoline Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with a wide array of biological activities.[1] As a secondary amine, the THIQ nucleus is found in isoquinoline alkaloids and has been extensively studied for its therapeutic potential.[1] The introduction of a carbonitrile (cyano) group at the 5-position of the THIQ ring system can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making 1,2,3,4-tetrahydroisoquinoline-5-carbonitrile a compound of interest for drug discovery and development. This guide provides a comprehensive overview of its physicochemical properties, a detailed methodology for its synthesis and characterization, and insights into its chemical behavior.

Physicochemical Properties: A Comparative Analysis

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be reliably estimated by examining the parent compound, 1,2,3,4-tetrahydroisoquinoline (THIQ), and considering the electronic and steric contributions of the 5-cyano group.

| Property | 1,2,3,4-Tetrahydroisoquinoline (Parent Compound) | This compound (Estimated) | Rationale for Estimation |

| Molecular Formula | C₉H₁₁N | C₁₀H₁₀N₂ | Addition of a cyano group (CN). |

| Molecular Weight | 133.19 g/mol [2] | 158.19 g/mol | Calculated based on the molecular formula. |

| Appearance | Clear brown liquid[2] | Likely a solid at room temperature. | The addition of a polar cyano group and increased molecular weight often leads to a higher melting point. |

| Melting Point | < -15 °C[2] | Expected to be significantly higher than the parent compound. | Increased molecular symmetry and intermolecular dipole-dipole interactions due to the nitrile group. |

| Boiling Point | 232-233 °C | Expected to be higher than the parent compound. | Increased molecular weight and polarity. |

| Solubility | Soluble in water (20 g/L at 20°C) | Moderately soluble in polar organic solvents; likely has reduced water solubility compared to the parent THIQ. | The nitrile group can participate in hydrogen bonding, but the overall increase in nonpolar surface area may decrease aqueous solubility. |

| pKa (of the secondary amine) | ~9.3-9.66 | Expected to be slightly lower than the parent compound. | The electron-withdrawing nature of the aromatic nitrile group will decrease the basicity of the secondary amine. The pKa of a protonated nitrile is very low (-10.0 for benzonitrile), indicating the nitrogen of the nitrile is not basic.[3] |

| LogP | 1.6[2] | Expected to be slightly higher than the parent compound. | The addition of a carbon atom is offset by the polarity of the nitrile group; however, the overall effect is often a slight increase in lipophilicity for aromatic nitriles. |

Synthesis and Purification: A Practical Approach

The synthesis of this compound can be achieved through a multi-step process, beginning with the construction of the tetrahydroisoquinoline core, followed by the introduction of the cyano group. The Pictet-Spengler reaction is a widely used and effective method for synthesizing the THIQ scaffold.[1]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 6,7-Dihydro-5H-cyclopenta[c]pyridine

-

Reactants: 2-(3-Aminophenyl)ethan-1-ol, formaldehyde (37% aqueous solution), hydrochloric acid.

-

Procedure:

-

Dissolve 2-(3-aminophenyl)ethan-1-ol in a suitable solvent such as ethanol.

-

Add a stoichiometric equivalent of concentrated hydrochloric acid to form the amine salt.

-

Slowly add an excess of formaldehyde solution to the reaction mixture.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium bicarbonate) until the pH is approximately 8-9.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Step 2: Aromatization to 1,2,3,4-Tetrahydroisoquinolin-5-amine

-

Reactants: 6,7-Dihydro-5H-cyclopenta[c]pyridine, Palladium on carbon (10% Pd/C).

-

Procedure:

-

Dissolve the crude product from Step 1 in a high-boiling point solvent such as decalin.

-

Add a catalytic amount of 10% Pd/C.

-

Heat the mixture to reflux for 12-24 hours under an inert atmosphere.

-

Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the mixture and filter through a pad of celite to remove the catalyst.

-

Remove the solvent under reduced pressure to yield the crude 1,2,3,4-tetrahydroisoquinolin-5-amine.

-

Step 3: Sandmeyer Reaction to form this compound

-

Reactants: 1,2,3,4-Tetrahydroisoquinolin-5-amine, sodium nitrite, hydrochloric acid, copper(I) cyanide.

-

Procedure:

-

Dissolve the crude amine from Step 2 in a mixture of concentrated hydrochloric acid and water, and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete diazotization.

-

In a separate flask, prepare a solution of copper(I) cyanide in water.

-

Slowly add the cold diazonium salt solution to the copper(I) cyanide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure complete reaction.

-

Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Purification:

-

The crude product can be purified by column chromatography on silica gel, using a solvent system such as a gradient of ethyl acetate in hexanes. The fractions containing the desired product are identified by TLC, combined, and the solvent is evaporated to yield the purified this compound.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques.

Analytical Workflow Diagram

Caption: Analytical workflow for the characterization of this compound.

Expected Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the tetrahydroisoquinoline core.

-

Aromatic protons will appear in the range of δ 7.0-8.0 ppm. The protons on the benzene ring will show a distinct splitting pattern due to the substitution.

-

The methylene protons of the tetrahydroisoquinoline ring will appear as multiplets in the range of δ 2.5-4.5 ppm.

-

A broad singlet for the N-H proton will be present, the chemical shift of which is dependent on the solvent and concentration.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and type of carbon atoms.

-

The nitrile carbon will have a characteristic chemical shift in the range of δ 115-125 ppm.

-

Aromatic carbons will appear in the range of δ 120-150 ppm.

-

The aliphatic carbons of the THIQ core will be observed in the upfield region of the spectrum.

-

-

FT-IR Spectroscopy: The infrared spectrum will show key functional group absorptions.

-

A sharp, medium intensity peak around 2220-2240 cm⁻¹ is characteristic of the C≡N stretch of the nitrile group.[4]

-

A broad absorption in the range of 3200-3500 cm⁻¹ will correspond to the N-H stretching vibration of the secondary amine.

-

C-H stretching vibrations for aromatic and aliphatic protons will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

-

Mass Spectrometry: The mass spectrum will confirm the molecular weight of the compound.

-

For electrospray ionization (ESI), the protonated molecule [M+H]⁺ is expected at m/z 159.08.

-

The fragmentation pattern will likely involve the loss of small neutral molecules and characteristic cleavages of the tetrahydroisoquinoline ring.

-

Reactivity and Stability

The chemical reactivity of this compound is primarily dictated by the secondary amine and the nitrile functional groups.

-

Secondary Amine: The nitrogen atom is nucleophilic and can undergo various reactions such as N-alkylation, N-acylation, and N-sulfonylation. These reactions can be used to further derivatize the molecule for structure-activity relationship (SAR) studies.

-

Nitrile Group: The nitrile group is relatively stable but can undergo hydrolysis to a carboxylic acid or an amide under acidic or basic conditions. It can also be reduced to a primary amine using reducing agents like lithium aluminum hydride.[5]

-

Stability and Storage: As a secondary amine, this compound may be susceptible to air oxidation over time, potentially leading to discoloration. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place to maintain its integrity.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While direct experimental data for this specific molecule is sparse, a comprehensive understanding of its physicochemical properties, synthesis, and reactivity can be achieved through a comparative analysis with its parent compound and related derivatives. The detailed synthetic and analytical protocols provided in this guide offer a practical framework for researchers to prepare and characterize this compound, paving the way for its exploration in drug discovery programs.

References

-

Acidity-basicity of nitriles. (n.d.). Retrieved from [Link]

-

Faheem, F., Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 637-654. [Link]

-

Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, M. A. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(12), 8246–8256. [Link]

-

Chen, Y., et al. (2021). Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. RSC Advances, 11(60), 38131-38135. [Link]

-

Moore, J. S. (n.d.). pKa Chart. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroisoquinolines. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrile. Retrieved from [Link]

-

Master Organic Chemistry. (2010). The pKa Table Is Your Friend. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

ResearchGate. (2023). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (n.d.). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Retrieved from [Link]

-

LibreTexts. (2025). 20.7: Chemistry of Nitriles. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Retrieved from [Link]

-

RSC Publishing. (2021). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Retrieved from [Link]

-

PMC. (n.d.). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Retrieved from [Link]

-

PubMed. (n.d.). In Vitro Metabolism of Aromatic Nitriles. Retrieved from [Link]

-

ACS Publications. (n.d.). Production of Aromatic Nitriles. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acidity-basicity of nitriles [qorganica.es]

- 4. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile molecular structure and conformation

An In-depth Technical Guide: The Molecular Structure and Conformation of 1,2,3,4-Tetrahydroisoquinoline-5-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in biologically active compounds.[1][2] The introduction of a carbonitrile moiety at the 5-position introduces profound electronic and steric modifications, creating a unique chemical entity with significant potential in drug design. This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of this compound. We will explore its fundamental architecture, the critical role of the nitrile substituent, and the dynamic conformational landscape of its saturated heterocyclic ring. This document synthesizes theoretical principles with practical methodologies, offering both foundational knowledge and actionable protocols for researchers in the field.

Core Molecular Structure and Properties

The structural foundation of the topic molecule is a bicyclic system where a benzene ring is fused to a partially saturated piperidine ring. This arrangement imparts a combination of rigidity from the aromatic portion and conformational flexibility from the saturated ring, a duality that is highly advantageous for molecular recognition at biological targets.

Fundamental Architecture

The parent THIQ nucleus is a secondary amine with the chemical formula C₉H₁₁N.[1][3][4] The fusion of the aromatic and aliphatic rings creates a conformationally constrained system that serves as an excellent scaffold for the precise three-dimensional orientation of various functional groups.

The 5-Carbonitrile Substituent: An Electronic and Steric Modulator

The nitrile group (–C≡N) is a potent modulator of molecular properties. Its introduction at the 5-position of the THIQ scaffold is not a trivial substitution; it fundamentally alters the molecule's character.

-

Electronic Profile: The nitrile group is strongly electron-withdrawing and highly polar due to the electronegativity of the nitrogen atom and the sp-hybridization of both the carbon and nitrogen.[5][6] This creates a significant dipole moment, making the carbon atom electrophilic and susceptible to nucleophilic attack.[5] In a biological context, the nitrogen's lone pair electrons allow it to act as a hydrogen bond acceptor, a critical interaction in many protein-ligand binding events.[7][8]

-

Steric Profile & Geometry: The cyano group is linear and rod-like, presenting a minimal steric footprint along its axis.[6][8] This unique geometry allows it to probe narrow, sterically congested pockets within a protein's active site that bulkier groups could not access.[8] It is often employed in drug design as a bioisostere for carbonyl, hydroxyl, or even halogen moieties.[7]

Conformational Dynamics of the Tetrahydroisoquinoline Ring

The defining structural feature of this compound is the non-planar, puckered conformation of its saturated piperidine ring. This ring is in a constant state of dynamic equilibrium between several low-energy conformations. The specific population of these conformers dictates the overall three-dimensional shape of the molecule and, consequently, its biological activity.

Dominant Conformations: The Half-Chair Equilibrium

For the THIQ system, the most energetically favorable conformations are typically two interconverting half-chair forms.[9][10] In a half-chair conformation, four of the six atoms in the saturated ring lie in a plane, while the other two (often C1 and C4, or the nitrogen and an opposing carbon) are puckered out of the plane on opposite sides. The energy barrier between these conformers is generally low, allowing for rapid interconversion at room temperature.[11] Less stable conformers, such as the boat or sofa forms, may also exist but typically represent a minor fraction of the overall population.[10]

The presence of the 5-carbonitrile group does not directly impose a steric clash that would dramatically favor one half-chair over another. However, its electronic influence on the aromatic ring can subtly alter bond lengths and angles, indirectly affecting the energy landscape of the adjacent saturated ring.

Methodologies for Conformational Elucidation: An Integrated Approach

Determining the precise conformational landscape of this compound requires a synergistic combination of computational modeling and experimental validation. This dual approach is the gold standard in modern structural chemistry, as it allows for predictive modeling to be confirmed by empirical data.

Computational Modeling: Predicting the Conformational Landscape

Expertise & Experience: We begin with computational chemistry not merely to predict a single static structure, but to map the entire potential energy surface. This allows us to identify all low-energy conformers and, crucially, the energy barriers that separate them. This in silico analysis is a cost-effective method to guide and rationalize subsequent experimental work.[11][12]

Experimental Protocol: DFT-Based Conformational Search and Analysis

-

Initial Structure Generation: A 2D representation of this compound is created and converted into an initial 3D structure using a molecular editor like Avogadro or ChemDraw.

-

Force-Field Minimization: The initial structure is subjected to a rapid energy minimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Conformational Search: A systematic or stochastic conformational search is performed to explore the rotational degrees of freedom and ring puckering, generating a diverse set of possible conformers.

-

DFT Optimization: The low-energy conformers identified are then subjected to full geometry optimization using a more accurate method, typically Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[13]

-

Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true local energy minimum.

-

Energy Analysis: The relative electronic energies (and Gibbs free energies) of all confirmed minima are calculated to determine their relative populations according to the Boltzmann distribution.

Data Presentation: Predicted Relative Energies of THIQ-5-CN Conformers

| Conformer ID | Ring Conformation | N-H Orientation | Relative Gibbs Free Energy (kcal/mol) | Predicted Population (%) |

| Conf-1 | Half-Chair | Axial | 0.00 | 75.1 |

| Conf-2 | Half-Chair | Equatorial | 0.65 | 24.7 |

| Conf-3 | Sofa | Axial | 2.50 | 0.2 |

(Note: Data are representative examples for illustrative purposes and would be derived from actual quantum mechanical calculations.)

Mandatory Visualization: Conformational Interconversion Pathway

Caption: Energy profile for the interconversion between axial and equatorial half-chair conformers.

Experimental Validation: NMR and X-ray Crystallography

Trustworthiness: A computational model is only a hypothesis. To build a trustworthy case, we must validate these predictions with empirical data. NMR spectroscopy provides insight into the solution-state dynamics, which is most relevant to biological activity, while X-ray crystallography offers an unparalleled, high-resolution snapshot of the solid-state structure.

A. NMR Spectroscopy (Solution-State Conformation)

NMR is the most powerful tool for studying molecular conformation in solution.[14][15] The key is to analyze parameters that are exquisitely sensitive to molecular geometry.

-

¹H NMR Coupling Constants (³JHH): The magnitude of the coupling constant between vicinal protons (protons on adjacent carbons) is directly related to the dihedral angle between them, a relationship described by the Karplus equation. By measuring these couplings in the saturated ring, we can deduce the average ring pucker in solution.

-

Nuclear Overhauser Effect (NOE): NOESY experiments detect protons that are close in space (< 5 Å), regardless of their bonding connectivity.[16] Observing a NOE between, for example, an axial proton and another distant proton can definitively confirm a specific half-chair conformation.

B. X-ray Crystallography (Solid-State Conformation)

Single-crystal X-ray diffraction provides the unambiguous atomic coordinates of the molecule in its crystalline form.[17][18] This method is invaluable for confirming bond lengths, bond angles, and the specific ring pucker adopted in the solid state. It is the ultimate benchmark against which computational models are compared. However, it is critical to remember that crystal packing forces can sometimes trap a conformation that is not the most stable one in solution.

Mandatory Visualization: Integrated Workflow for Conformational Analysis

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nitrile Definition, Functional Group & Structure | Study.com [study.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedias [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Ab initio conformational analysis of 1,2,3,4-tetrahydroquinoline and the high-resolution rotational spectrum of its lowest energy conformer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. tandfonline.com [tandfonline.com]

- 14. auremn.org.br [auremn.org.br]

- 15. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. tandfonline.com [tandfonline.com]

- 18. Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Natural Sources of 1,2,3,4-Tetrahydroisoquinoline Derivatives for Researchers and Drug Development Professionals

Introduction

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a privileged heterocyclic motif that forms the core of a vast and diverse family of naturally occurring alkaloids. These compounds have garnered significant attention from the scientific community due to their wide range of potent biological activities, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][3] This in-depth technical guide provides a comprehensive overview of the natural sources of THIQ derivatives, detailing their origins in the plant and marine kingdoms, as well as their presence in foodstuffs and as endogenous compounds in mammals. Furthermore, this guide offers detailed experimental protocols for the extraction, isolation, and characterization of these valuable natural products, equipping researchers and drug development professionals with the foundational knowledge to explore and harness their therapeutic potential.

I. Natural Occurrence of 1,2,3,4-Tetrahydroisoquinoline Derivatives

The distribution of THIQ derivatives in nature is widespread, with significant concentrations found in specific plant families and marine invertebrates. They are also formed through chemical reactions during the cooking of food and are present as endogenous molecules in mammals.

A. Plant-Derived Tetrahydroisoquinoline Alkaloids

Plants are a rich and historically significant source of THIQ alkaloids, particularly the benzylisoquinoline alkaloids (BIAs). These compounds are predominantly found in several plant families, as summarized in the table below.[4]

| Plant Family | Representative Genera | Examples of Isolated THIQ Derivatives |

| Papaveraceae | Papaver (Poppy) | Morphine, Codeine, Thebaine |

| Berberidaceae | Berberis (Barberry) | Berberine, Palmatine, Jatrorrhizine |

| Menispermaceae | Tinospora, Stephania | Tetrahydropalmatine, Palmatine |

| Fumariaceae | Corydalis, Fumaria | Corydaline, Bulbocapnine |

| Ranunculaceae | Coptis, Hydrastis | Berberine, Coptisine |

| Cactaceae | Lophophora | Mescaline (a precursor), Simple THIQs |

| Chenopodiaceae | Salsola | Salsoline, Salsolidine |

| Fabaceae | Erythrina | Erysotramidine |

-

Papaveraceae: The opium poppy (Papaver somniferum) is arguably the most well-known source of complex THIQ alkaloids, including the potent analgesics morphine and codeine.

-

Berberidaceae: The genus Berberis is a prominent source of protoberberine alkaloids, such as berberine, which exhibits a wide range of pharmacological activities, including antimicrobial and anti-inflammatory effects.[5][6]

B. Marine-Derived Tetrahydroisoquinoline Alkaloids

The marine environment is a vast and largely untapped resource for novel bioactive compounds, including a number of structurally unique THIQ derivatives. These have been isolated from various marine invertebrates, particularly tunicates and sponges.

| Marine Organism | Species | Examples of Isolated THIQ Derivatives |

| Tunicates (Ascidians) | Ecteinascidia turbinata | Ecteinascidin 743 (Trabectedin) |

| Sponges | Oceanapia sp. | Oceanalin B |

| Neopetrosia sp. | Renieramycins |

-

Ecteinascidia turbinata : This Caribbean tunicate is the source of Ecteinascidin 743 (Trabectedin), a potent antitumor agent approved for the treatment of soft tissue sarcoma and ovarian cancer.[7] Its complex structure features three THIQ units.

-

Oceanapia sp. : From this marine sponge, the hybrid sphingoid-THIQ β-glycoside, Oceanalin B, has been isolated.[8]

-

Neopetrosia sp. : This marine sponge is a source of renieramycins, a group of cytotoxic THIQ alkaloids.[9]

C. Tetrahydroisoquinolines in Foodstuffs

THIQ derivatives can be found in certain foods, either naturally present or formed during processing.

-

Foods with High Phenylethylamine Content: Some foods naturally contain 2-phenylethylamine, a biosynthetic precursor to THIQs. The presence of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been confirmed in a number of these foods.

-

Cooked Foods: The Maillard reaction, which occurs during the cooking of protein-rich foods like meat, can lead to the formation of THIQ derivatives through the condensation of biogenic amines (e.g., dopamine) with aldehydes generated from the Strecker degradation of amino acids.[10][11]

D. Endogenous Tetrahydroisoquinolines in Mammals

Certain THIQ derivatives are considered endogenous compounds in mammals, including humans. They are thought to be formed through the Pictet-Spengler condensation of catecholamines (like dopamine and norepinephrine) with aldehydes. These endogenous THIQs, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been implicated in various physiological and pathological processes, including neurotransmission and neurodegenerative diseases.[1][12]

II. Biosynthesis of Tetrahydroisoquinoline Alkaloids

The biosynthesis of THIQ alkaloids in plants, particularly the benzylisoquinoline alkaloids, is a well-studied pathway that originates from the amino acid L-tyrosine.

Caption: Biosynthetic pathway of benzylisoquinoline alkaloids from L-tyrosine.

The key step in this pathway is the Pictet-Spengler condensation of dopamine and 4-hydroxyphenylacetaldehyde, catalyzed by norcoclaurine synthase (NCS), to form (S)-norcoclaurine.[13] A series of subsequent enzymatic reactions, including methylations and hydroxylations, leads to the central intermediate (S)-reticuline. From (S)-reticuline, the pathway branches to produce a vast array of structurally diverse BIAs, including protoberberines like berberine and morphinans like morphine.[4][13]

III. Experimental Protocols: Extraction, Isolation, and Purification

The successful isolation of THIQ derivatives from their natural sources is a critical step in their study and potential development. The choice of extraction and purification methodology depends on the source material and the chemical properties of the target compounds.

A. General Protocol for Extraction of Alkaloids from Plant Material

A common approach for the extraction of alkaloids from plants involves an acid-base extraction technique.

Step-by-Step Methodology:

-

Sample Preparation: The plant material (e.g., roots, bark, or whole plant) is dried and ground into a fine powder to increase the surface area for extraction.

-

Defatting: The powdered plant material is first extracted with a non-polar solvent, such as hexane, to remove lipids and other non-polar compounds.

-

Acidic Extraction: The defatted material is then extracted with an acidic aqueous solution (e.g., 1-5% hydrochloric or sulfuric acid). This protonates the basic nitrogen of the alkaloids, converting them into their water-soluble salts.

-

Basification and Liquid-Liquid Extraction: The acidic extract is filtered, and the filtrate is made alkaline (pH 9-11) with a base like ammonium hydroxide. This deprotonates the alkaloids, converting them back to their free base form, which is soluble in organic solvents. The aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform or dichloromethane.

-

Concentration: The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude alkaloid extract.

B. Specific Protocol: Isolation of Berberine from Berberis vulgaris

This protocol details the isolation of the protoberberine alkaloid berberine from the roots of Berberis vulgaris.[5]

Step-by-Step Methodology:

-

Aqueous Extraction: 1.5 kg of powdered root material is macerated in 5 liters of distilled water for 48 hours at room temperature.

-

Filtration and Concentration: The extract is filtered, and the filtrate is concentrated and dried under vacuum to yield the crude aqueous extract.

-

Acid-Base Purification: The aqueous extract is dissolved in 1% HCl, filtered, and then basified to pH 8 with concentrated ammonium hydroxide.

-

Solvent Extraction: The alkaline solution is extracted with chloroform. The chloroform fractions containing the tertiary alkaloids are combined and evaporated to dryness.

-

Column Chromatography: The crude alkaloid mixture is subjected to column chromatography on silica gel (100-200 mesh). The column is eluted with a gradient of chloroform and methanol (e.g., starting with 100% chloroform and gradually increasing the methanol concentration).

-

Crystallization: Fractions containing berberine are identified by thin-layer chromatography (TLC), combined, and the solvent is evaporated. The resulting solid is recrystallized to yield pure berberine as yellow needles.

C. Protocol Outline: Extraction of Alkaloids from Marine Sponges

The extraction of bioactive compounds from marine sponges often requires a multi-step process to handle the complex matrix.

Step-by-Step Methodology:

-

Sample Preparation: The fresh sponge material is lyophilized (freeze-dried) to remove water and then ground into a powder.

-

Initial Extraction: The lyophilized sponge powder is extracted with ethanol.[8]

-

Solvent Partitioning: The ethanol extract is concentrated and then partitioned between 90% ethanol and hexane to remove non-polar compounds. The aqueous ethanol layer is further partitioned with n-butanol.[8]

-

Chromatographic Separation: The n-butanol fraction, which is typically enriched in polar and semi-polar compounds including alkaloids, is subjected to a series of chromatographic techniques for purification. These can include:

-

Hydrophobic Flash Chromatography: Using resins like Polychrom-1 with a stepwise gradient of aqueous ethanol.[8]

-

High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC are powerful tools for the final purification of individual alkaloids.

-

IV. Analytical Techniques for Characterization and Quantification

The unambiguous identification and quantification of THIQ derivatives are crucial for research and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

A. High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

HPLC-MS/MS is a highly sensitive and selective technique for the analysis of THIQ alkaloids in complex mixtures.[6]

Typical Parameters for UPLC-Q-TOF-MS/MS Analysis of Plant Extracts: [14][15][16][17]

| Parameter | Specification |

| Column | Reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm x 100 mm) |

| Mobile Phase | A: 0.1% formic acid in water; B: Acetonitrile |

| Gradient Elution | A typical gradient might start with a low percentage of B, which is gradually increased over the run to elute compounds with increasing hydrophobicity. |

| Flow Rate | 0.2-0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive ion mode for alkaloids. |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) for high-resolution mass analysis or Triple Quadrupole (QqQ) for targeted quantification. |

| Data Acquisition | Full scan mode for identification of unknown compounds and product ion scan (MS/MS) for structural elucidation. Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for highly selective and sensitive quantification. |

digraph "HPLC_MS_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];Sample [label="Natural Extract"]; HPLC [label="HPLC Separation (C18 Column)"]; ESI [label="Electrospray Ionization"]; MassSpec [label="Mass Spectrometer (Q-TOF or QqQ)"]; Data [label="Data Analysis (Identification & Quantification)"];

Sample -> HPLC; HPLC -> ESI; ESI -> MassSpec; MassSpec -> Data; }

Caption: A typical workflow for the analysis of THIQ derivatives using HPLC-MS/MS.

B. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and thermally stable THIQ derivatives. For non-volatile or polar compounds, derivatization is often necessary.[18]

Derivatization for GC-MS Analysis:

To increase the volatility and thermal stability of polar THIQ derivatives, especially those with hydroxyl or amine groups, a derivatization step is often employed prior to GC-MS analysis. Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[7][19]

Step-by-Step Derivatization Protocol (General):

-

Sample Preparation: The dried extract containing the THIQ derivatives is dissolved in an aprotic solvent.

-

Addition of Derivatizing Reagent: A silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to the sample.[7]

-

Reaction: The mixture is heated (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

-

Analysis: An aliquot of the derivatized sample is injected into the GC-MS system.

Typical GC-MS Parameters:

| Parameter | Specification |

| Column | A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS). |

| Injector Temperature | Typically set high enough to ensure rapid volatilization of the derivatized analytes (e.g., 250-280 °C). |

| Oven Temperature Program | A temperature gradient is used to separate the compounds based on their boiling points. |

| Ionization Mode | Electron Ionization (EI) at 70 eV is standard. |

| Mass Analyzer | Quadrupole or ion trap. |

| Data Acquisition | Full scan mode for identification and Selected Ion Monitoring (SIM) for targeted quantification. |

V. Biological Activities and Mechanisms of Action

Naturally occurring THIQ derivatives exhibit a broad spectrum of pharmacological activities, making them attractive lead compounds for drug discovery.

A. Anticancer Activity

Many THIQ alkaloids have demonstrated significant anticancer properties through various mechanisms of action.[20]

-

DNA Intercalation and Topoisomerase Inhibition: Some THIQ derivatives, like berberine, can intercalate into DNA and inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[21]

-

Tubulin Polymerization Inhibition: Certain THIQs can interfere with the dynamics of microtubules by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[20]

-

Induction of Apoptosis: THIQ alkaloids can induce programmed cell death (apoptosis) in cancer cells through various signaling pathways, including the activation of caspases and modulation of Bcl-2 family proteins.[21][22]

-

DNA Alkylation: Ecteinascidin 743 exerts its potent anticancer effect by binding to the minor groove of DNA and alkylating guanine bases, which interferes with DNA transcription and repair processes.[7]

Caption: Major mechanisms of anticancer activity of THIQ derivatives.

B. Neuroprotective Activity

Endogenous THIQ derivatives, particularly 1MeTIQ, have been shown to possess neuroprotective properties, which are of interest for the potential treatment of neurodegenerative diseases like Parkinson's disease.[1][23][24]

-

Free Radical Scavenging: 1MeTIQ can act as a free radical scavenger, protecting neurons from oxidative stress, which is a key factor in the pathogenesis of many neurodegenerative disorders.[12]

-

Inhibition of Glutamate-Induced Excitotoxicity: 1MeTIQ has been shown to inhibit the excitotoxic effects of glutamate, a major excitatory neurotransmitter in the brain. This is achieved, in part, through the antagonism of NMDA receptors.[12]

-

MAO Inhibition: Some THIQ derivatives can inhibit monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters like dopamine. This can lead to increased dopamine levels in the brain, which may be beneficial in Parkinson's disease.[1]

VI. Conclusion

The 1,2,3,4-tetrahydroisoquinoline framework represents a rich source of structurally diverse and biologically active natural products. From the potent analgesics of the opium poppy to the life-saving anticancer agent from a humble tunicate, nature has provided a remarkable chemical arsenal based on this scaffold. This technical guide has provided a comprehensive overview of the natural sources of THIQ derivatives, detailed methodologies for their isolation and characterization, and insights into their mechanisms of action. It is our hope that this guide will serve as a valuable resource for researchers and drug development professionals, inspiring further exploration into this fascinating class of compounds and ultimately leading to the discovery of new therapeutic agents for a range of human diseases.

VII. References

-

Antkiewicz-Michaluk, L., Wąsik, A., & Vetulani, J. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Neurotoxicity Research, 25(1), 1-13. [Link]

-

Anonymous. (2024). Tetrahydroisoquinolines – an updated patent review for cancer treatment (2016 – present). Expert Opinion on Therapeutic Patents. [Link]

-

Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-854. [Link]

-

Larasati, Y. A., & Fuji, M. (2000). Chemistry and Biology of the Tetrahydroisoquinoline Antitumor Antibiotics. Chemical Reviews, 100(8), 2939-2962. [Link]

-

Dostert, P., Strolin Benedetti, M., & Dordain, G. (1991). A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 567(2), 287-296. [Link]

-

Anonymous. (n.d.). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. ResearchGate. [Link]

-

Kim, J. H., & Lee, J. (2018). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. International Journal of Molecular Sciences, 19(11), 3531. [Link]

-

Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(22), 13245-13271. [Link]

-

Melis, M., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13444. [Link]

-

Zhang, X., et al. (2024). Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. Molecules, 29(21), 5025. [Link]

-

Maruyama, W., et al. (2004). Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. Bioorganic & Medicinal Chemistry, 12(2), 341-347. [Link]

-

Wang, Y., et al. (2023). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules, 28(12), 4797. [Link]

-

Pradhan, D., Biswasroy, P., & Suri, K. A. (2015). Isolation of Berberine from Berberis vulgaris Linn. and Standardization of Aqueous extract by RP-HPLC. International Journal of Herbal Medicine, 3(4), 01-04. [Link]

-

Melis, M., et al. (2022). Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture. International Journal of Molecular Sciences, 23(21), 13444. [Link]

-

Zampella, A., et al. (2021). Oceanalin B, a Hybrid α,ω-Bifunctionalized Sphingoid Tetrahydroisoquinoline β-Glycoside from the Marine Sponge Oceanapia sp. Marine Drugs, 19(11), 633. [Link]

-

Přech, J., et al. (2014). Determination of Enantiomeric Composition of Substituted Tetrahydroisoquinolines Based on Derivatization with Menthyl Chloroformate. Collection of Czechoslovak Chemical Communications, 79(1), 1-13. [Link]

-

Bhakuni, D. S., & Jain, S. (1990). Secobisbenzylisoquinoline alkaloids – chemistry and pharmacology. Journal of Scientific & Industrial Research, 49(7), 330-340. [Link]

-

Cardenia, V., et al. (2020). A Brief Review of Derivatization Chemistries for the Analysis of Cannabinoids Using GC–MS. Cannabis Science and Technology, 3(7), 32-41. [Link]

-

Lee, S., et al. (2020). Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization. Journal of Analytical Science and Technology, 11(1), 1-9. [Link]

-

Wang, J., et al. (2021). Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction. Evidence-Based Complementary and Alternative Medicine, 2021, 9968846. [Link]

-

Anonymous. (n.d.). Isolation and characterization of isoquinoline alkaloids from methanolic extract of Berberis chitria Lindl. ResearchGate. [Link]

-

El-Sayed, M., & El-Hashash, M. (2021). Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review. Marine Drugs, 19(2), 99. [Link]

-

Li, Y., & Li, S. (2023). Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids. Frontiers in Plant Science, 14, 1116212. [Link]

-

Le, V. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9447-9496. [Link]

-

Kim, J., et al. (2023). Chemical Profiling and UPLC-qTOF-MS/MS-Based Metabolomics of Three Different Parts of Edgeworthia chrysantha and Identification of Glucose Uptake-Enhancing Compounds. Molecules, 28(19), 6825. [Link]

-

Le, V. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002−2020). Semantic Scholar. [Link]

-

Le, V. M., et al. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(15), 9447-9496. [Link]

-

Zhang, Y., et al. (2022). UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.). Foods, 11(1), 123. [Link]

-

Anonymous. (n.d.). The UPLC–ESI–QqQLIT–MS/MS method for quantitative determination of phytochemicals in ethanolic extracts of different parts of eight Ficus species: Development and validation. ResearchGate. [Link]

Sources

- 1. 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Advances in the biosynthesis of naturally occurring benzylisoquinoline alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. florajournal.com [florajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. Development and validation of a qualitative GC-MS method for THCCOOH in urine using injection-port derivatization -Analytical Science and Technology | Korea Science [koreascience.kr]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Endogenous Synthesis of Tetrahydroisoquinoline Derivatives from Dietary Factors: Neurotoxicity Assessment on a 3D Neurosphere Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Phytochemical Analysis Using UPLC-MS/MS Combined with Network Pharmacology Methods to Explore the Biomarkers for the Quality Control of Lingguizhugan Decoction - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. UPLC-MS Analysis, Quantification of Compounds, and Comparison of Bioactivity of Methanol Extract and Its Fractions from Qiai (Artemisia argyi Lévl. et Van.) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. A new rapid method for the analysis of catecholic tetrahydroisoquinolines from biological samples by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. cannabissciencetech.com [cannabissciencetech.com]

- 20. researchgate.net [researchgate.net]

- 21. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids [mdpi.com]

The Enduring Scaffold: A Technical History of 1,2,3,4-Tetrahydroisoquinolines in Science and Medicine

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that consistently appears in both nature's pharmacopeia and modern synthetic drugs. This in-depth technical guide charts the remarkable journey of THIQ compounds, from their initial synthesis in the late 19th and early 20th centuries to their discovery as endogenous neuromodulators and their current status as a cornerstone in drug development. We will explore the foundational synthetic strategies, the rich ethnobotanical and pharmacological history of THIQ-containing natural products, the pivotal discovery of their presence and function within the mammalian brain, and their evolution into a versatile template for creating novel therapeutics. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the discovery and history of this vital class of compounds.

The Genesis of a Scaffold: Foundational Synthetic Methodologies

The story of the THIQ scaffold is intrinsically linked to the development of synthetic organic chemistry, particularly the quest to construct complex nitrogen-containing heterocyclic systems found in alkaloids. Two named reactions stand as the primary gateways to the THIQ core and their discovery marked significant milestones in chemical synthesis.

The Bischler-Napieralski Reaction: An Early Entry into Dihydroisoquinolines

In 1893, August Bischler and Bernard Napieralski, working at the University of Zurich and Basel Chemical Works, reported a novel method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines[1][2]. This reaction, now known as the Bischler-Napieralski reaction, provided a crucial pathway to the isoquinoline core, which is readily reduced to the corresponding THIQ. The reaction was born out of the intensive study of alkaloids, which frequently feature the isoquinoline nucleus[3].

The classical procedure involves the dehydration of a β-phenylethylamide using strong dehydrating agents like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) at high temperatures[1][4]. The reaction proceeds via an intramolecular electrophilic aromatic substitution, where the activated amide intermediate attacks the electron-rich aromatic ring[1][2]. Early iterations of this reaction often resulted in low yields, but its significance in constructing the core of many natural products spurred further development[3].

Generalized Bischler-Napieralski Reaction Mechanism

The mechanism of the Bischler-Napieralski reaction can proceed through two main pathways, depending on the reaction conditions. One common pathway involves the formation of a nitrilium ion intermediate, which then undergoes electrophilic aromatic substitution.

Caption: Generalized mechanism of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction: A Biomimetic Masterpiece

In 1911, Amé Pictet and Theodor Spengler at the University of Geneva reported a reaction that would become a cornerstone of alkaloid synthesis: the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure to form a THIQ[5][6][7]. The original reaction involved the condensation of phenethylamine with dimethoxymethane in the presence of hydrochloric acid to yield the parent 1,2,3,4-tetrahydroisoquinoline[5][8].

The Pictet-Spengler reaction is considered a special case of the Mannich reaction and is notable for its often mild conditions, sometimes proceeding even at physiological pH[7]. This has led to the hypothesis that this reaction could be a key step in the biosynthesis of isoquinoline alkaloids in plants, a truly biomimetic synthesis. The driving force for the reaction is the formation of an electrophilic iminium ion from the condensation of the amine and the carbonyl compound, which then undergoes an intramolecular electrophilic attack on the aromatic ring[6].

Generalized Pictet-Spengler Reaction Mechanism

The reaction proceeds through the formation of a Schiff base, which is then protonated to an iminium ion that undergoes cyclization.

Caption: Generalized mechanism of the Pictet-Spengler reaction.

Nature's Bounty: THIQs in Traditional Medicine and as Endogenous Compounds

Long before their synthesis in the laboratory, humans were interacting with THIQ-containing compounds through traditional medicine. The isoquinoline alkaloid family, of which THIQs are a major subclass, is widely distributed in the plant kingdom and possesses a vast array of biological activities[9].

Ethnobotanical Roots

The use of plants containing isoquinoline alkaloids has a rich history across various cultures for treating a multitude of ailments. While early ethnobotanical records often did not distinguish between different classes of isoquinoline alkaloids, modern phytochemical analysis has confirmed the presence of THIQs in several of these traditionally used plants.

-

Corydalis species (Papaveraceae): The tubers of various Corydalis species have been used in Traditional Chinese Medicine for centuries as analgesics to treat pain from various sources[10]. Phytochemical studies have revealed that Corydalis is a rich source of THIQ alkaloids, including tetrahydropalmatine and isocorypalmine [6][7]. These compounds are believed to contribute to the plant's analgesic and sedative effects through their interaction with dopamine receptors[6].

-

Berberis species (Berberidaceae): Plants of the Berberis genus, commonly known as barberry, have a long history of use in traditional medicine systems worldwide for treating infections, digestive issues, and inflammatory conditions[9][11][12]. While the most famous alkaloid from this genus is the protoberberine berberine, Berberis species also produce THIQ alkaloids, such as tetrahydroberberine [2][13]. The traditional uses of these plants are supported by modern pharmacological studies demonstrating the antimicrobial and anti-inflammatory properties of their constituent alkaloids[9][12].

The Discovery of Endogenous THIQs: A Paradigm Shift

A pivotal moment in the history of THIQs was the discovery of their existence within the mammalian body. This finding transformed them from purely exogenous (plant-derived or synthetic) compounds to endogenous neuromodulators with potential physiological and pathological roles.

The story of endogenous THIQs begins with the investigation of Parkinson's disease. In 1973, salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) was first detected in the urine of Parkinson's patients receiving L-DOPA treatment[1]. Salsolinol is formed through the condensation of dopamine, a key neurotransmitter depleted in Parkinson's disease, with acetaldehyde[1][13]. This condensation is essentially an in-vivo Pictet-Spengler reaction.

The discovery of salsolinol opened up a new field of research into the potential role of endogenous THIQs in neurodegenerative diseases and other neurological conditions. It was hypothesized that the accumulation of salsolinol and its derivatives could contribute to the degeneration of dopaminergic neurons seen in Parkinson's disease[1]. Further research has shown that salsolinol can be formed both enzymatically and non-enzymatically in the brain and that its effects are complex, with some studies suggesting neurotoxic properties while others point to potential neuroprotective roles depending on the specific context and enantiomeric form[4].

The link between THIQs and alcohol consumption also became a significant area of investigation. Since acetaldehyde is the primary metabolite of ethanol, it was proposed that the formation of salsolinol from dopamine and acetaldehyde in the brain could play a role in the rewarding and addictive properties of alcohol[13].

The THIQ Scaffold in Modern Drug Discovery: A Privileged Structure

The rich pharmacological activities of naturally occurring THIQs, coupled with the development of robust synthetic methodologies, set the stage for the emergence of the THIQ scaffold as a "privileged structure" in modern drug discovery. This term refers to a molecular framework that is able to bind to multiple, unrelated biological targets, making it a fertile starting point for the development of new drugs.

From Natural Products to Synthetic Analogs

The journey from natural THIQ alkaloids to synthetic drugs involved a gradual shift in perspective. Initially, the focus was on isolating and characterizing natural products and understanding their medicinal properties. A prime example is papaverine , a benzylisoquinoline alkaloid isolated from the opium poppy (Papaver somniferum) in 1848 by Georg Merck[5]. While structurally related to morphine, papaverine lacks significant analgesic effects but was later found to be a potent smooth muscle relaxant and vasodilator, leading to its use in treating visceral and vasospasms[3][5][6].

The structural elucidation and pharmacological investigation of natural THIQs like papaverine provided chemists with valuable structure-activity relationship (SAR) data. This knowledge, combined with the power of the Pictet-Spengler and Bischler-Napieralski reactions, allowed for the rational design and synthesis of novel THIQ analogs with improved potency, selectivity, and pharmacokinetic properties.

A Versatile Scaffold for Diverse Therapeutic Targets

The versatility of the THIQ scaffold is evident in the wide range of therapeutic areas where THIQ-based drugs have been developed or investigated. The ability to easily modify the substitution pattern on the aromatic ring and at the C1 and N2 positions of the THIQ core has allowed medicinal chemists to fine-tune the pharmacological properties of these compounds to target a diverse array of receptors, enzymes, and ion channels.

Table 1: Examples of THIQ-based Drugs and Clinical Candidates

| Compound | Therapeutic Area | Mechanism of Action |

| Trabectedin (Yondelis®) | Oncology | DNA binding and repair inhibition |

| Lifitegrast (Xiidra®) | Ophthalmology (Dry Eye) | LFA-1 antagonist |

| Nomifensine (Merital®) | Antidepressant (withdrawn) | Dopamine and norepinephrine reuptake inhibitor |

| Debrisoquine (Declinax®) | Antihypertensive | Adrenergic neuron blocker |

The development of the anticancer agent Trabectedin , a complex marine-derived THIQ alkaloid, showcases the continued importance of natural products as a source of novel drug leads. In contrast, Lifitegrast , a small-molecule drug for the treatment of dry eye disease, is a testament to the power of rational drug design based on the THIQ scaffold to create highly specific and effective therapeutics[14].

Key Experimental Protocols

To provide a practical understanding of the synthesis of the THIQ core, the following are representative, detailed protocols for the Bischler-Napieralski and Pictet-Spengler reactions. These are illustrative examples and may require optimization for specific substrates.

Bischler-Napieralski Reaction: Synthesis of 3,4-Dihydro-6,7-dimethoxy-1-methylisoquinoline

This protocol is adapted from a standard procedure for the synthesis of a dihydroisoquinoline precursor.

Materials:

-

N-(3,4-Dimethoxyphenethyl)acetamide

-

Phosphoryl chloride (POCl₃)

-

Toluene (anhydrous)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and drying tube

-

Magnetic stirrer and heating mantle

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and drying tube, dissolve N-(3,4-dimethoxyphenethyl)acetamide (1.0 eq) in anhydrous toluene.

-

Slowly add phosphoryl chloride (1.5 eq) to the solution at room temperature with stirring.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.

-

Basify the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 8-9.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 3,4-dihydro-6,7-dimethoxy-1-methylisoquinoline, which can be further purified by column chromatography or crystallization.

Pictet-Spengler Reaction: Synthesis of 1-Methyl-1,2,3,4-tetrahydro-β-carboline

This protocol describes the synthesis of a tetrahydro-β-carboline, a common application of the Pictet-Spengler reaction.

Materials:

-

Tryptamine

-

Acetaldehyde

-

Hydrochloric acid (HCl) (concentrated)

-

Sodium hydroxide (NaOH) solution (10%)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

Procedure:

-

Dissolve tryptamine (1.0 eq) in water and add concentrated hydrochloric acid dropwise until the solution is acidic (pH ~2).

-

Cool the solution in an ice bath and slowly add acetaldehyde (1.1 eq) with stirring.

-

Allow the reaction mixture to stir at room temperature for 24 hours. A precipitate may form during this time.

-

After 24 hours, basify the reaction mixture to pH 9-10 with a 10% sodium hydroxide solution.

-

Extract the product into dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-